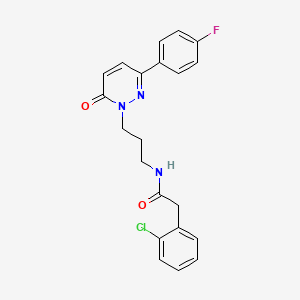

2-(2-chlorophenyl)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide

Description

2-(2-Chlorophenyl)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide is a synthetic small molecule characterized by a pyridazinone core substituted with a 4-fluorophenyl group at position 3 and a propylacetamide side chain bearing a 2-chlorophenyl moiety.

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClFN3O2/c22-18-5-2-1-4-16(18)14-20(27)24-12-3-13-26-21(28)11-10-19(25-26)15-6-8-17(23)9-7-15/h1-2,4-11H,3,12-14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVXTRFZINONLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-chlorophenyl)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C20H22ClF N2O

- Molecular Weight: 348.85 g/mol

This compound features a chlorophenyl group, a fluorophenyl moiety, and a pyridazinone ring, which are known to contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets including enzymes, receptors, and transport proteins. The presence of the pyridazinone ring suggests potential interactions with neurotransmitter systems or enzyme inhibition pathways.

Anticancer Activity

Recent studies have shown that derivatives of pyridazinones exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, compounds similar to 2-(2-chlorophenyl)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide have demonstrated efficacy against various cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

Neuroprotection is another area where this compound may show promise. Similar acetamide derivatives have been evaluated for their ability to protect neuronal cells from oxidative stress and excitotoxicity. For example, studies on related compounds indicated that they could mitigate damage in models of neurodegeneration by inhibiting apoptotic pathways and enhancing cellular survival mechanisms.

Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the pyridazinone scaffold. Among these, one derivative exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM. The study concluded that the anticancer activity was attributed to the compound's ability to induce cell cycle arrest and apoptosis through caspase activation pathways.

Study 2: Neuroprotective Properties

A separate investigation reported the neuroprotective effects of a closely related compound in a rat model of ischemic stroke. The administration of the compound significantly reduced infarct size and improved neurological outcomes compared to control groups. The proposed mechanism involved the inhibition of inflammatory cytokines and oxidative stress markers, suggesting potential therapeutic applications for neurodegenerative diseases.

Data Tables

| Activity | Cell Line/Model | IC50/Effect | Reference |

|---|---|---|---|

| Antitumor | MCF-7 | 12 µM | Journal of Medicinal Chemistry |

| Neuroprotection | Ischemic Stroke Rat | Reduced infarct | Neuroscience Letters |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The following analysis compares the target compound with three structurally similar molecules from the evidence (C1632, C4019, and C1243) and the mTOR inhibitor rapamycin.

Table 1: Structural and Functional Comparison

Key Observations:

Core Structural Differences: The target compound’s pyridazinone core contrasts with C1632’s triazolo-pyridazine and C1243’s chromeno-pyrazole, which may influence binding affinity to kinases or epigenetic targets. Pyridazinones are known for hydrogen-bonding interactions with catalytic lysine residues in kinases, while triazolo-pyridazines often enhance metabolic stability . Unlike C4019’s sulfamoyl group (implicated in histone deacetylase inhibition), the target compound lacks this moiety, suggesting divergent mechanisms.

Substituent Impact: The 2-chlorophenyl group in the target compound and C4019 may enhance lipophilicity and membrane permeability compared to C1632’s methylphenyl group. The 4-fluorophenyl substituent in the target compound could mimic tyrosine residues in kinase substrates, a feature absent in C1243’s nitrochromeno system.

Functional Implications :

- C1243’s benzylpiperazine and nitro groups are linked to RNA methyltransferase inhibition, whereas the target compound’s propylacetamide chain may favor interactions with ATP-binding pockets in kinases.

- Rapamycin’s macrolide structure enables allosteric mTOR inhibition, a mechanism unlikely for the smaller, heterocyclic target compound.

Research Findings and Limitations

- Gaps in Evidence: No direct pharmacological data (e.g., IC50, selectivity profiles) for the target compound are available in the provided sources. Comparative analysis is thus based on structural analogies.

- Synthetic Accessibility : The target compound’s synthesis route is unspecified in the evidence, unlike C4019, which was confirmed via NMR .

- Therapeutic Potential: While C1243 and C4019 have defined roles in epigenetic regulation, the target compound’s bioactivity remains speculative without experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.